Pyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

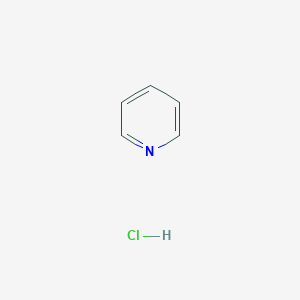

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.ClH/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJFQRQNPXYVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027262 | |

| Record name | Pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Jubilant Life Sciences MSDS] | |

| Record name | Pyridine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-13-7 | |

| Record name | Pyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U87419851 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of Pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and key data associated with pyridine hydrochloride. This compound (C₅H₅N·HCl) is a crucial intermediate in the pharmaceutical and fine chemical industries, valued for its role in the synthesis of a wide range of compounds, including erythromycin.[1][2][3] Its synthesis is a fundamental acid-base reaction, but the methodologies can be adapted to achieve high purity and yield suitable for various applications.

Core Synthesis Mechanism

The fundamental mechanism for the synthesis of this compound is an acid-base reaction between pyridine (a Lewis base) and hydrogen chloride (an acid). The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a proton acceptor.

Reaction: C₅H₅N + HCl → C₅H₆N⁺Cl⁻[1]

In this reaction, the nitrogen atom of pyridine donates its electron pair to the proton (H⁺) from hydrogen chloride, forming a coordinate covalent bond. The chloride ion (Cl⁻) then forms an ionic bond with the resulting pyridinium cation (C₅H₆NH⁺). In the gas phase, this exists as a planar, hydrogen-bonded complex.[4]

Reaction Pathway Diagram

The following diagram illustrates the simple acid-base reaction mechanism.

Caption: Acid-base reaction mechanism for this compound synthesis.

Experimental Protocols

Several methods are employed for the synthesis of this compound, primarily differing in the source and delivery of hydrogen chloride.

Method 1: Gaseous Hydrogen Chloride in an Organic Solvent

This is a common laboratory and industrial method that produces high-purity, anhydrous this compound.

Protocol:

-

Preparation of Dry HCl Gas: Dry hydrogen chloride gas is generated by adding concentrated hydrochloric acid dropwise to a dehydrating agent like concentrated sulfuric acid or anhydrous calcium chloride.[1][5] The resulting gas is then passed through a drying agent (e.g., a concentrated sulfuric acid wash bottle) to remove any residual moisture.[1][5]

-

Reaction Setup: A solution of pyridine in a suitable anhydrous organic solvent (e.g., dichloromethane, diethyl ether, or toluene) is prepared in a reaction vessel equipped with a stirrer, thermometer, and a gas inlet tube.[1][6][7] The vessel is typically cooled in a cold water bath to manage the exothermic nature of the reaction.[1][5]

-

Reaction: The dry hydrogen chloride gas is bubbled through the stirred pyridine solution. The reaction temperature is maintained between 30°C and 40°C.[1][5]

-

Isolation and Purification: this compound precipitates as a white solid.[1] The reaction mixture is filtered, and the solid product is washed with the solvent to remove any unreacted pyridine. The product is then dried in a vacuum desiccator to yield the final product.[1]

Method 2: Direct Reaction with Concentrated Hydrochloric Acid

While this method is simpler, it may not produce an entirely anhydrous product.

Protocol:

-

Reaction: Pyridine is carefully added to an aqueous solution of concentrated hydrochloric acid, typically with cooling to control the exothermic reaction.

-

Isolation: The water is then removed by evaporation, often under reduced pressure, to crystallize the this compound salt. This method is generally less favored when an anhydrous product is required.[7]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the synthesis of this compound using gaseous HCl.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Solvent | Dichloromethane, Toluene, Diethyl Ether | [1][6][7] |

| Reaction Temperature | 30 - 40 °C | [1][5] |

| Yield | >98% | [6] |

| Purity | Up to 99.5% | [6] |

| Water Content | <0.2% | [6] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | White crystalline powder | [1] |

| Melting Point | 140-147 °C | [8][9] |

| Boiling Point | 222-224 °C | [8] |

| Solubility in Water | 85 g / 100 g | [1][8] |

| ¹H NMR Chemical Shifts (δ, ppm in D₂O) | Downfield shift of all protons upon protonation | [9] |

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods.

-

Infrared (IR) Spectroscopy: The formation of the pyridinium ion results in characteristic changes in the IR spectrum compared to pyridine. Data is available in the NIST Chemistry WebBook.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure. The formation of the pyridinium salt leads to a downfield shift of the signals for the ring protons due to the increased positive charge on the nitrogen atom.[9] Full spectra are available in databases such as SpectraBase and ChemicalBook.[11][12]

Safety and Handling

-

Pyridine: Is a flammable liquid with a harmful vapor. It should be handled in a well-ventilated fume hood.

-

Hydrogen Chloride: Is a corrosive and toxic gas. All operations involving HCl gas should be conducted in a fume hood.

-

Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

This compound: The product is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1][7] It is harmful if inhaled, in contact with skin, or if swallowed.[8]

Conclusion

The synthesis of this compound is a well-established and efficient process, primarily involving the acid-base reaction of pyridine with hydrogen chloride. The choice of methodology, particularly the generation and handling of hydrogen chloride, can be tailored to achieve high yields and purity required for pharmaceutical and fine chemical applications. Proper control of reaction conditions and adherence to safety protocols are essential for the successful and safe synthesis of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound is an ideal raw material for synthesizing various key compounds | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 4. Is pyridinium hydrochloride a simple hydrogen-bonded complex C5H5N···HCl or an ion pair C5H5NH+···Cl− in the gas phase? An answer from its rotational spectrum - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. CN107056683A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 6. CN103755625A - Method for cleanly preparing high-purity this compound - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chembk.com [chembk.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. This compound [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(628-13-7) 1H NMR [m.chemicalbook.com]

Solubility Profile of Pyridine Hydrochloride: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine hydrochloride (C₅H₅N·HCl), a versatile pyridinium salt, is a pivotal reagent and intermediate in a multitude of synthetic and pharmaceutical applications. Its efficacy in these roles is fundamentally governed by its solubility characteristics in various solvent systems. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, presenting both quantitative and qualitative data in a structured format. Furthermore, this document details experimental protocols for the synthesis of anhydrous this compound and for the systematic determination of its solubility, empowering researchers to effectively utilize this compound in their work.

Introduction

This compound is a white to tan crystalline solid that is known to be hygroscopic.[1][2] It serves as a mild acid catalyst and a source of the pyridinium cation in organic synthesis.[1] Its utility in pharmaceutical development is notable, often employed in the synthesis of complex molecular architectures. A thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation development. This guide aims to consolidate the available solubility data and provide practical experimental methodologies.

Quantitative and Qualitative Solubility Data

The solubility of this compound is highly dependent on the polarity of the solvent. It is highly soluble in polar protic solvents and shows limited solubility in non-polar and some polar aprotic solvents. The available data is summarized in Table 1.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 85 g/100 mL[1][2][3][4] | Not Specified |

| Ethanol | C₂H₅OH | 5 g/100 mL[5] | Not Specified |

| Methanol | CH₃OH | Soluble | Not Specified |

| Chloroform | CHCl₃ | Soluble[2][6] | Not Specified |

| Benzene | C₆H₆ | Contradictory Data* | Not Specified |

| Acetone | C₃H₆O | Insoluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Insoluble[2] | Not Specified |

*There are conflicting reports regarding the solubility of this compound in benzene. Some sources indicate solubility, while others suggest it is insoluble in aromatic hydrocarbons. Experimental verification is recommended.

Experimental Protocols

Synthesis of Anhydrous this compound

This protocol describes the preparation of anhydrous this compound via the reaction of pyridine with hydrogen chloride gas generated in situ.

Materials:

-

Pyridine (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Hydrochloric Acid (31-37%)

-

Anhydrous Diethyl Ether

-

Three-neck round-bottom flask

-

Dropping funnel

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Desiccator

Procedure:

-

Set up a three-neck flask equipped with a dropping funnel, a gas inlet tube extending below the surface of the solvent, and a magnetic stirrer. The flask should be cooled in an ice bath.

-

In a separate apparatus, configure a gas generation flask where concentrated hydrochloric acid will be added dropwise to concentrated sulfuric acid to produce HCl gas. Ensure the gas outlet is connected to the gas inlet tube of the reaction flask via appropriate tubing.

-

Dissolve anhydrous pyridine in anhydrous diethyl ether in the three-neck flask.

-

Begin stirring the pyridine solution and slowly bubble the generated HCl gas through the solution.

-

This compound will precipitate as a white solid. Continue the addition of HCl until no further precipitation is observed.

-

Once the reaction is complete, discontinue the HCl gas flow and filter the precipitate using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted pyridine.

-

Dry the this compound crystals under vacuum in a desiccator to remove residual solvent.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and require appropriate personal protective equipment (gloves, safety glasses, lab coat). Hydrogen chloride gas is toxic and corrosive.

Determination of this compound Solubility (Gravimetric Method)

This protocol outlines a general gravimetric method to quantitatively determine the solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe with a filter tip (e.g., 0.45 µm)

-

Pre-weighed weighing dishes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent of interest.

-

Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After equilibration, allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Dispense the filtered saturated solution into a pre-weighed, dry weighing dish.

-

Record the exact weight of the solution.

-

Carefully evaporate the solvent from the weighing dish in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once all the solvent has evaporated, allow the weighing dish to cool to room temperature in a desiccator.

-

Weigh the dish containing the dry this compound residue.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of solution withdrawn in mL) * 100

Diagrams and Workflows

Synthesis of this compound

The following diagram illustrates the experimental workflow for the synthesis of anhydrous this compound.

Caption: Workflow for the synthesis of anhydrous this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective application in research and development. This guide has consolidated the available quantitative and qualitative solubility data, highlighting its high solubility in polar solvents like water and ethanol, and its insolubility in non-polar solvents such as diethyl ether. The provided experimental protocols for its synthesis and solubility determination offer practical tools for researchers. The conflicting data on its solubility in benzene underscores the importance of experimental verification for specific solvent systems and conditions.

References

Pyridine Hydrochloride: A Comprehensive Technical Profile of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the melting and boiling points of pyridine hydrochloride, a compound of significant interest in pharmaceutical and chemical research. This document outlines the core physicochemical properties, presents detailed experimental protocols for their determination, and offers a logical workflow for these analytical procedures.

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its handling, purification, and application in various synthetic processes. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Melting Point | 140 - 147 °C | [1][2] |

| 143 - 147 °C | [3] | |

| 144 °C | [4] | |

| 145 - 147 °C | [5][6] | |

| 147 °C | [7][8][9] | |

| Boiling Point | 222.5 °C | [4] |

| 222 - 224 °C | [1][3][5][6] | |

| 224 °C | [7][8][9] |

It is important to note that this compound is a stable salt, and simple heating under vacuum is not an effective method for removing HCl, as the compound tends to melt rather than decompose into pyridine and HCl.[10] The compound is also hygroscopic, meaning it readily absorbs moisture from the air, which can influence its physical properties.[1][3]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following are detailed methodologies for these key experiments.

Melting Point Determination

The capillary method is the most common technique for determining the melting point of a crystalline solid like this compound.[7] This can be performed using a Thiele tube or a digital melting point apparatus.

1. Sample Preparation:

-

Ensure the this compound sample is thoroughly dry and in a fine powdered form.[11] Any residual solvent can act as an impurity and depress the melting point range.

-

Obtain a capillary tube sealed at one end.

-

Introduce a small amount of the powdered sample into the open end of the capillary tube.

-

Gently tap the sealed end of the tube on a hard surface to pack the sample down. The packed sample height should be between 2-4 mm to ensure an accurate and narrow melting range.[11][12]

2. Thiele Tube Method:

-

Apparatus Setup:

-

Attach the capillary tube containing the sample to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be aligned with the thermometer bulb.[1]

-

Fill a Thiele tube with a high-boiling point, non-flammable liquid (e.g., mineral oil or silicone oil) to a level above the side-arm junction.[9]

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band is above the oil level to prevent it from softening and detaching.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.[3][8] The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.[9]

-

Heat rapidly at first to get an approximate melting point, then allow the apparatus to cool slightly.

-

For an accurate measurement, heat slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3][12]

-

3. Digital Melting Point Apparatus Method:

-

Apparatus Setup:

-

Heating and Observation:

-

Set the starting temperature to about 10-15 °C below the expected melting point.[13]

-

Set the heating rate (ramp rate) to 1-2 °C per minute for an accurate measurement.[14]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at the onset of melting (first liquid drop) and when the sample is completely molten.[14] Many modern instruments can automatically detect and record the melting range.

-

Boiling Point Determination

For liquids, distillation is the standard method for determining the boiling point.[4] Since this compound is a solid at room temperature, this method would be applicable to a molten sample, though its high boiling point and potential for decomposition must be considered.

1. Simple Distillation Method:

-

Apparatus Setup:

-

Place a sample of the substance (at least 5 mL for an accurate reading) and a few boiling chips into a distillation flask.[6][15]

-

Assemble a simple distillation apparatus, ensuring all joints are secure.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[4]

-

-

Heating and Observation:

-

Heat the distillation flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises to immerse the thermometer bulb.

-

The boiling point is the stable temperature at which the liquid and its vapor are in equilibrium, observed as a constant reading on the thermometer while the liquid is actively distilling.[16][17]

-

Record the barometric pressure, as boiling point is dependent on the external pressure.[6]

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for determining the melting and boiling points of a chemical substance like this compound.

References

- 1. Thiele tube - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. labcomercial.com [labcomercial.com]

- 9. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

- 10. chemconnections.org [chemconnections.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. southalabama.edu [southalabama.edu]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to the Structure and Bonding of Pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine hydrochloride, the salt formed from the reaction of pyridine with hydrogen chloride, is a versatile compound with significant applications in organic synthesis and the pharmaceutical industry.[1] As a pyridinium salt, its structure and bonding characteristics are of fundamental importance to its reactivity and utility as a reagent and intermediate. This technical guide provides a comprehensive overview of the structural and bonding properties of this compound, supported by quantitative data from spectroscopic and crystallographic analyses. Detailed experimental protocols are provided to facilitate the replication and further investigation of these properties.

Molecular Structure and Bonding

This compound exists as an ionic pair, consisting of the pyridinium cation ([C₅H₅NH]⁺) and the chloride anion (Cl⁻). The formation of this salt involves the protonation of the nitrogen atom of the pyridine ring by hydrogen chloride.[2]

The Pyridinium Cation

The pyridinium cation is an aromatic, six-membered heterocycle isoelectronic with benzene. The nitrogen atom in the ring is sp² hybridized, and its lone pair of electrons accepts a proton from hydrogen chloride. This protonation results in a formal positive charge on the nitrogen atom, which influences the electron distribution within the aromatic ring. The C-N and C-C bond lengths within the pyridinium ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system.

Ionic and Hydrogen Bonding

In the solid state, the primary interaction is the ionic bond between the positively charged pyridinium cation and the negatively charged chloride anion. Additionally, a significant hydrogen bond exists between the acidic proton on the nitrogen atom (N-H⁺) and the chloride anion. This N-H⁺···Cl⁻ hydrogen bond is a key feature of the crystal structure and influences the overall packing of the ions in the crystal lattice.

Quantitative Structural Data

Table 1: Representative Crystallographic Data for a Substituted Pyridinium Chloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.0689 (9) |

| b (Å) | 8.0833 (11) |

| c (Å) | 12.1304 (16) |

| β (°) | 102.078 (2) |

| Volume (ų) | 677.79 (15) |

| Z | 4 |

| N-H···Cl Bond Length (Å) | ~2.2-2.4 |

| N-H···Cl Bond Angle (°) | ~170-180 |

Note: Data is for 2-(hydroxymethyl)pyridinium chloride and serves as an illustrative example.[3] The bond lengths and angles for this compound are expected to be in a similar range.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the bonding and structure of this compound in both the solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the formation of the pyridinium ion and for characterizing its electronic structure.

3.1.1. ¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protonation of the nitrogen atom leads to a significant downfield shift of the signals corresponding to the ring protons compared to neutral pyridine. This is due to the increased positive charge on the nitrogen, which deshields the adjacent protons. The spectrum typically shows three distinct signals for the α, β, and γ protons of the pyridinium ring. The acidic N-H proton often appears as a broad singlet.

Table 2: Representative ¹H NMR Chemical Shifts for a Substituted Pyridinium Chloride in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-α (ortho) | ~9.0 | d |

| H-β (meta) | ~8.1 | t |

| H-γ (para) | ~8.6 | t |

| N-H | Variable (broad) | s |

Note: Data is for 1-(carboxymethyl)pyridinium chloride and serves as an illustrative example.[4] Chemical shifts for this compound are expected to be in a similar range.

3.1.2. ¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectrum of this compound shows a downfield shift of the carbon signals upon protonation of the nitrogen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of the pyridinium cation and to study the hydrogen bonding interactions.

Table 3: Key FTIR Vibrational Frequencies for Pyridinium Salts

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-2800 | N-H⁺ stretching (broad, indicative of hydrogen bonding) |

| ~1630 | C=C/C=N ring stretching |

| ~1540 | C=C/C=N ring stretching |

| ~1480 | C-H in-plane bending |

| ~750 | C-H out-of-plane bending |

Note: These are general ranges for pyridinium salts. Specific peak positions can vary depending on the counter-ion and the solid-state packing.[5][6]

Experimental Protocols

Synthesis and Crystallization of this compound

Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction.

Materials:

-

Pyridine (freshly distilled)

-

Concentrated hydrochloric acid (HCl) or dry hydrogen chloride (HCl) gas

-

Anhydrous diethyl ether or dichloromethane[7]

-

Round-bottom flask

-

Stirring apparatus

-

Apparatus for gas introduction (if using HCl gas)

-

Filtration apparatus

-

Crystallization dish or vial

Procedure:

Method 1: Liquid-Liquid Synthesis [8]

-

In a round-bottom flask, dissolve freshly distilled pyridine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with continuous stirring.

-

A white precipitate of this compound will form.

-

Continue stirring for 30 minutes after the addition is complete.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Method 2: Gas-Liquid Synthesis [7]

-

Dissolve freshly distilled pyridine in anhydrous dichloromethane in a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and gas inlet tube.

-

Cool the solution in a cold water bath.

-

Bubble dry hydrogen chloride gas through the solution while maintaining the temperature between 30-40°C.

-

A white precipitate of this compound will form.

-

Once the reaction is complete, stop the gas flow and stirring.

-

Collect the precipitate by filtration and dry in a vacuum desiccator.

Crystallization:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with a small amount of water) with gentle heating.

-

Allow the solution to cool slowly to room temperature.

-

For slower crystal growth, employ techniques such as slow evaporation (covering the container with a perforated film) or vapor diffusion (placing the solution vial in a larger sealed container with a more volatile anti-solvent like diethyl ether).

-

Collect the resulting crystals by filtration.

Single-Crystal X-ray Diffraction

Objective: To determine the crystal structure of this compound.

Protocol:

-

Select a suitable single crystal of this compound (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Center the crystal on the diffractometer.

-

Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 100 K or room temperature).

-

Process the collected data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.[9][10]

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Protocol:

-

Due to the hygroscopic nature of this compound, sample preparation should be performed in a dry environment (e.g., a glove box).[11]

-

Dissolve approximately 5-10 mg of dry this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.

-

Cap the NMR tube immediately to prevent moisture absorption.

-

Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Process the data (Fourier transformation, phasing, and baseline correction).

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[12]

FTIR Spectroscopy

Objective: To obtain the FTIR spectrum of solid this compound.

Protocol:

-

Due to the hygroscopic nature of the sample, prepare the sample in a low-humidity environment.

-

KBr Pellet Method:

-

Thoroughly dry high-purity potassium bromide (KBr) powder.

-

In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Record the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

The final spectrum is presented in terms of absorbance or transmittance.[13][14]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

Caption: Workflow for the synthesis and crystallization of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 3. 2-(Hydroxymethyl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. CN107056683A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 8. This compound | 628-13-7 [chemicalbook.com]

- 9. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scienceopen.com [scienceopen.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Technical Guide to the Physical Properties of Pyridine Hydrochloride (CAS 628-13-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of Pyridine hydrochloride (CAS 628-13-7). The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for property determination, and includes visualizations of experimental workflows and a key chemical application.

Introduction

This compound, with the CAS number 628-13-7, is the hydrochloride salt of pyridine. It is a white to tan crystalline solid that is widely used in organic synthesis.[1][2] Its utility as a reagent, particularly in dehalogenation and condensation reactions, and as an intermediate in the synthesis of pharmaceuticals, makes a thorough understanding of its physical properties essential for its effective application.[2][3][4] This guide aims to provide a detailed reference for the physical characteristics of this compound.

Chemical Identity

| Identifier | Value |

| CAS Number | 628-13-7 |

| Molecular Formula | C₅H₅N·HCl |

| Molecular Weight | 115.56 g/mol [5] |

| Synonyms | Pyridinium chloride, Pyridine HCl[2][5] |

| InChI Key | AOJFQRQNPXYVLM-UHFFFAOYSA-N |

| SMILES | C1=CC=[NH+]C=C1.[Cl-] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, with data compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to tan crystalline solid or powder. | [1][2][6] |

| Melting Point | 145-147 °C | [1][3][7][8] |

| Boiling Point | 222-224 °C | [1][3][7][8] |

| Solubility in Water | 85 g/100 mL | [1][2] |

| Solubility in Ethanol | 50 mg/mL (clear, colorless to light yellow solution) | [7][8] |

| Solubility | Soluble in chloroform. | [6] |

| Stability | Hygroscopic; stable under normal conditions. | [1][2][6] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Methodology: Capillary Method

This method involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of about 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination

Given that this compound is a solid at room temperature with a high boiling point, specialized techniques are required for its determination. The distillation of such a high-boiling solid can be challenging. A common micro-method is described below.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Solubility Determination

Solubility is a fundamental property that dictates the suitability of a solvent for a reaction or purification process.

Methodology: Saturation Method

-

Sample Preparation: A known volume of the solvent (e.g., water or ethanol) is placed in a flask.

-

Saturation: this compound is added to the solvent in small increments with constant stirring at a controlled temperature. The addition is continued until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

Equilibration: The mixture is stirred for a prolonged period to ensure that equilibrium is reached.

-

Analysis: The saturated solution is carefully separated from the undissolved solid (e.g., by filtration or decantation). A known volume of the saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solid is measured.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent (e.g., g/100 mL).

Application in Organic Synthesis: Demethylation of Aryl Methyl Ethers

This compound is a classic reagent used for the cleavage of aryl methyl ethers, a common deprotection step in organic synthesis.[9] The reaction is typically carried out by heating the aryl methyl ether with molten this compound.

The simplified logical relationship for this reaction is as follows:

Conclusion

This technical guide has provided a detailed summary of the physical properties of this compound (CAS 628-13-7), along with standard experimental protocols for their determination. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the safe and effective use of this important chemical reagent.

References

- 1. medpharma12.com [medpharma12.com]

- 2. byjus.com [byjus.com]

- 3. CN107056683A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 7. phillysim.org [phillysim.org]

- 8. store.astm.org [store.astm.org]

- 9. Demethylation - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Safe Handling and Storage of Pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for pyridine hydrochloride. The information is intended to supplement, not replace, institutional safety protocols and the material safety data sheet (MSDS) provided by the manufacturer. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound (C₅H₅N·HCl) is the hydrochloride salt of pyridine.[1][2] It is a white to tan, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[2][3][4] This compound is commonly used in organic synthesis as a mild acid catalyst and as a reagent in various chemical transformations.[2]

A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value |

| Molecular Formula | C₅H₅N·HCl |

| Molecular Weight | 115.56 g/mol [2] |

| Appearance | White to tan crystalline solid[2][5] |

| Melting Point | 145-147 °C[1][2][6] |

| Boiling Point | 222-224 °C[1][2][6] |

| Solubility in Water | 85 g/100 mL[1][4] |

| Solubility in Ethanol | 50 mg/mL[1][7] |

| Stability | Stable under recommended storage conditions; hygroscopic[1][6][8] |

Hazard Identification and Safety Precautions

This compound poses several health risks. It is harmful if swallowed (H302), causes skin irritation (H315), and can cause serious eye irritation (H319).[2][6] Inhalation may cause irritation to the mucous membranes and upper respiratory tract.[9][10]

GHS Hazard Statements

-

H302: Harmful if swallowed[6]

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6][9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[6][11] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[9] |

| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[6] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the chemical.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[9][12]

-

Wash hands thoroughly after handling.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

-

Store away from incompatible materials, such as strong oxidizing agents.[8][9][10]

-

Store under an inert atmosphere for long-term stability.[1]

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the steps for safely preparing a solution of this compound in a laboratory setting.

Materials:

-

This compound

-

Appropriate solvent (e.g., deionized water, ethanol)

-

Beaker or flask

-

Stir plate and stir bar

-

Spatula

-

Weighing paper or boat

-

Graduated cylinder

-

Appropriate PPE (see Table 2)

Procedure:

-

Risk Assessment: Before starting, perform a risk assessment for the entire procedure, considering the hazards of this compound and the solvent being used.

-

Don PPE: Put on all required personal protective equipment.

-

Set up in a Fume Hood: Place all necessary equipment inside a certified chemical fume hood.

-

Weighing: Tare a clean, dry weighing paper or boat on an analytical balance. Carefully weigh the desired amount of this compound using a clean spatula. Avoid creating dust.

-

Solvent Measurement: Measure the required volume of the solvent using a graduated cylinder.

-

Dissolution: Place the stir bar in the beaker or flask and add the measured solvent. Place the beaker on the stir plate and start gentle stirring.

-

Addition of Solid: Slowly add the weighed this compound to the stirring solvent to prevent splashing.

-

Complete Dissolution: Continue stirring until the solid is completely dissolved. The solution should be clear and colorless to light yellow.[1]

-

Labeling: Immediately label the container with the chemical name, concentration, date of preparation, and your initials.

-

Waste Disposal: Dispose of any contaminated weighing paper, gloves, and other disposable materials in the appropriate solid chemical waste container.

-

Decontamination: Clean the spatula and any other reusable equipment thoroughly. Wash your hands after removing your gloves.

Emergency Procedures

In the event of an emergency, follow these procedures and always notify your supervisor and the institutional safety office.

First Aid Measures

-

If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse your mouth.[6] Do NOT induce vomiting.[9]

-

If on Skin: Wash with plenty of soap and water.[6][10] If skin irritation occurs, get medical advice.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice.[6]

-

If Inhaled: Move the person into fresh air.[6] If not breathing, give artificial respiration.[6]

Spill and Leak Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, dampen the solid spill material with water to prevent dust formation.[13]

-

Carefully sweep up the dampened material and place it in a suitable, closed container for disposal.[6][14]

-

Use absorbent paper dampened with water to clean up any remaining material.[13]

-

Wash the contaminated surface with a soap and water solution.[13]

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Visualized Workflows and Logical Relationships

The following diagrams illustrate key workflows and decision-making processes for the safe handling of this compound.

Caption: A workflow for the safe handling of this compound.

Caption: A decision-making flowchart for emergency response.

References

- 1. This compound | 628-13-7 [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound Manufacturer & Supplier in China | High Purity Pyridine HCl for Sale | Specifications, Uses & Safety Data [pipzine-chem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. uprm.edu [uprm.edu]

- 7. Pyridine 98 628-13-7 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 12. echemi.com [echemi.com]

- 13. 3-(CHLOROMETHYL)this compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Safety Profile of Pyridine Hydrochloride

Introduction: Pyridine hydrochloride (C₅H₅N·HCl), the hydrochloride salt of pyridine, is a versatile reagent and mild acid catalyst frequently employed in organic synthesis.[1][2] It serves as an intermediate in the production of pharmaceuticals and other biologically active compounds.[1] Given its reactivity and potential hazards, a comprehensive understanding of its safety profile is paramount for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks in the laboratory and during scale-up operations. This guide provides an in-depth summary of critical safety information based on available Safety Data Sheets (SDS).

Physical and Chemical Properties

This compound is a white to light brown, hygroscopic solid.[3][4][5] It is highly soluble in water and ethanol.[1] Key quantitative physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 628-13-7 | [3][6] |

| Molecular Formula | C₅H₅N · HCl | [6] |

| Molecular Weight | 115.56 g/mol | [4][6] |

| Appearance | White to light brown/beige solid | [3][4][7] |

| Melting Point | 140 - 147 °C (284 - 297 °F) | [5][6][7] |

| Boiling Point | 222 - 224 °C (432 - 435 °F) | [5][6][8] |

| Water Solubility | 85 g/100 mL | [1][9] |

Hazard Identification and Classification

This compound is classified as harmful and an irritant.[1] It poses risks if swallowed, inhaled, or if it comes into contact with skin, and causes serious irritation to the eyes and skin.[6][10]

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][10] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[5][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6][10] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8] |

Toxicological Profile

The primary toxicological concern is acute toxicity upon ingestion.[6] Chronic exposure may affect the liver and kidneys.[3][10]

| Metric | Value | Species | Source |

| LD50 Oral | 1,600 mg/kg | Rat | [6][8] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | N/A | [6][11] |

Experimental Protocols

Detailed experimental methodologies for toxicological endpoints such as the LD50 value are not typically provided in standard Safety Data Sheets. The LD50 value cited is often sourced from databases like the Registry of Toxic Effects of Chemical Substances (RTECS).[6][8] These studies generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which involve administering the substance to animals (e.g., rats) at various dose levels to determine the lethal dose for 50% of the test population.

Safe Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to minimize exposure and ensure safety. This involves a logical workflow from preparation to disposal.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | 628-13-7 [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. uprm.edu [uprm.edu]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

pyridine hydrochloride as a Lewis acid or base

An In-depth Technical Guide on Pyridine Hydrochloride: A Dual-Role Agent as a Lewis Acid and Base

Introduction

In the landscape of chemical reagents, the classification of a compound as either an acid or a base provides a fundamental understanding of its reactivity. Pyridine (C₅H₅N), a heterocyclic aromatic compound, is unequivocally classified as a Lewis base due to the lone pair of electrons on its nitrogen atom.[1] The formation of its hydrochloride salt, this compound ([C₅H₅NH]⁺Cl⁻), by reacting pyridine with hydrochloric acid, introduces a more nuanced chemical character.[2] This technical guide explores the dual-role behavior of this compound, examining the contexts in which it functions as a Lewis acid and a Lewis base. This analysis is crucial for researchers, scientists, and drug development professionals who utilize this versatile compound in various synthetic and catalytic applications.[3]

Chemical and Physical Properties

This compound is the salt formed from the acid-base reaction between pyridine and hydrogen chloride. The proton from HCl is donated to the lone pair of electrons on the nitrogen atom of the pyridine ring, forming the pyridinium cation ([C₅H₅NH]⁺) and a chloride anion (Cl⁻).[1][2] The pyridinium cation is aromatic and isoelectronic with benzene.[2]

Formation of this compound

The reaction involves the donation of the electron pair from the nitrogen of pyridine (a Lewis base) to a proton (a Lewis acid) from hydrogen chloride.

Caption: Formation of Pyridinium Chloride from Pyridine and HCl.

Quantitative Acidity Data

The acidity of the pyridinium ion is a key parameter in understanding the behavior of this compound in solution. This is typically expressed by its pKa value.

| Compound | pKa | Reference |

| Pyridinium ion (C₅H₅NH⁺) | 5.23 - 5.25 | [1][4] |

| Pyridine (as a base) | 8.77 | [4] |

This compound as a Lewis Acid

The primary acidic character of this compound stems from the pyridinium cation, which is the conjugate acid of pyridine.[2] In the Brønsted-Lowry definition, it is an acid because it can donate a proton. In the Lewis acid context, the species that accepts the electron pair is the proton (H⁺) itself. Therefore, this compound acts as a source for the Lewis acid H⁺.

Upon dissolution in a polar solvent, this compound can dissociate to provide a proton, which is a potent Lewis acid (electron pair acceptor).

Caption: this compound as a source of the Lewis Acidic Proton.

This behavior is leveraged in organic synthesis, where this compound serves as a mild acid catalyst. A notable application is the cleavage of aryl methyl ethers, a critical step in the synthesis of various organic molecules and active pharmaceutical ingredients.[3][5] In this reaction, which often requires high temperatures, the pyridinium ion protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the chloride ion.[5]

This compound as a Lewis Base

While its acidic nature is more commonly utilized, this compound can exhibit the characteristics of a Lewis base under specific conditions. This behavior is observed in the presence of very strong Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[6]

In these systems, the chloride ion (Cl⁻) from this compound acts as the Lewis base, donating a pair of electrons to the strong Lewis acid. Proton NMR studies have shown that in the presence of excess AlCl₃, the chloride ion is effectively transferred from the pyridinium cation to the aluminum center, forming species like tetrachloroaluminate ([AlCl₄]⁻).[6] This leaves a "freer" pyridinium cation in the medium.

References

An In-depth Technical Guide to the Basic Characterization of Pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine hydrochloride, also known as pyridinium chloride, is the salt formed from the reaction of pyridine, a basic six-membered heterocyclic aromatic compound, and hydrogen chloride.[1] With the chemical formula C₅H₆ClN, it is a white to off-white crystalline solid that is widely utilized as a versatile intermediate and reagent in organic synthesis.[2] Its importance spans numerous industries, most notably in the pharmaceutical sector, where it serves as a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), including anti-tuberculosis drugs, antihistamines, and anti-tumor medications.[1] It also finds application in the manufacturing of agrochemicals, dyes, and specialty polymers.[2]

This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, spectroscopic characterization, and essential safety information.

Physicochemical Properties

This compound is a hygroscopic solid, meaning it readily absorbs moisture from the air.[1] It is stable under normal laboratory conditions but should be stored in a tightly sealed container in a cool, dry place to prevent deliquescence.[3] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅N·HCl | [4] |

| Molecular Weight | 115.56 g/mol | [4] |

| CAS Number | 628-13-7 | [2] |

| Appearance | White to tan/beige crystalline solid | [2] |

| Melting Point | 140 - 147 °C | [2] |

| Boiling Point | 222 - 224 °C | [2] |

| Solubility in Water | 85 g / 100 mL | [1] |

| Other Solubilities | Soluble in ethanol and chloroform. Insoluble in diethyl ether. | [2] |

| Acidity (pKa) | ~5.2 | [2] |

| Density | 1.34 g/cm³ | [5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The formation of the pyridinium ion from pyridine results in characteristic shifts in its spectral data.

Infrared (IR) Spectroscopy

The protonation of the nitrogen atom in the pyridine ring leads to notable changes in the IR spectrum. The aromatic C-H stretching vibrations are observed in the 3250–3000 cm⁻¹ region. Key differences from pyridine include shifts in the aromatic C=C and C=N ring vibration bands, which typically appear between 1650–1400 cm⁻¹.[4] The formation of the N-H bond introduces a broad absorption characteristic of ammonium salts.

| Wavenumber (cm⁻¹) | Assignment |

| ~3250 - 3000 | Aromatic C-H stretching |

| ~2800 - 2400 | N⁺-H stretching (broad) |

| ~1630 - 1450 | Aromatic ring C=C and C=N stretching vibrations |

Note: Peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule. Upon protonation, the electron density on the pyridine ring decreases, leading to a downfield shift (higher ppm) for all ring protons and carbons compared to neutral pyridine.

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the protons at the α (C2, C6), β (C3, C5), and γ (C4) positions of the pyridinium ring. Due to the positive charge on the nitrogen, all signals are shifted downfield relative to pyridine.

| Proton Position | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 (α) | ~8.8 - 9.0 | Doublet (or triplet-like) |

| H-4 (γ) | ~8.5 - 8.7 | Triplet |

| H-3, H-5 (β) | ~8.0 - 8.2 | Triplet (or triplet of doublets) |

Note: Shifts and multiplicities are solvent-dependent. Data is typically acquired in D₂O or DMSO-d₆.

Similar to the proton signals, the carbon signals in the ¹³C NMR spectrum of the pyridinium ion are shifted downfield compared to pyridine. The carbons closer to the positively charged nitrogen atom (C2, C6) experience the most significant deshielding effect.

| Carbon Position | Approximate Chemical Shift (δ, ppm) - Pyridine (for comparison)[6] | Expected Shift for Pyridinium Ion |

| C-2, C-6 (α) | ~150 | Downfield shift |

| C-4 (γ) | ~136 | Downfield shift |

| C-3, C-5 (β) | ~124 | Downfield shift |

Note: Precise chemical shifts for this compound can vary with solvent. The general trend is a downfield shift of all carbon signals upon protonation due to the inductive effect of the N⁺-H group.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the acid-base reaction between pyridine and hydrogen chloride gas, often in a non-aqueous solvent to facilitate precipitation of the anhydrous salt.[1]

Materials:

-

Pyridine (freshly distilled)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether, or toluene)[1]

-

Source of dry hydrogen chloride (HCl) gas (e.g., from a cylinder or generated in situ)

-

Four-necked round-bottom flask

-

Stirring apparatus (magnetic or mechanical)

-

Gas inlet tube

-

Thermometer

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Cold water or ice bath

-

Filtration apparatus (Büchner funnel)

-

Vacuum dryer or desiccator

Protocol:

-

Set up the four-necked flask with the stirrer, thermometer, gas inlet tube, and reflux condenser in a fume hood. Place the flask in a cold water bath.

-

Charge the flask with pyridine and the chosen anhydrous solvent (e.g., a 1:5 to 1:7 volume ratio of pyridine to solvent).[5]

-

Begin stirring the solution and allow it to cool to below 10 °C.

-

Slowly bubble dry HCl gas through the solution via the gas inlet tube. The tip of the tube should be below the surface of the liquid.

-

An exothermic reaction will occur, and a white precipitate of this compound will form.[1] Maintain the reaction temperature between 30 °C and 40 °C by adjusting the rate of HCl addition and using the cold water bath.[1]

-

Continue adding HCl gas until the reaction is complete (e.g., when the precipitation ceases or the pH of a small aqueous aliquot is acidic).

-

Once the reaction is complete, stop the flow of HCl and cease stirring.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted pyridine.

-

Dry the purified this compound under vacuum for 1-3 hours to remove residual solvent.[1]

Purification by Recrystallization

If the synthesized this compound requires further purification to remove soluble impurities, recrystallization can be performed. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A common solvent system is a mixture of chloroform and ethyl acetate.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., chloroform/ethyl acetate, or absolute ethanol)

-

Erlenmeyer flasks

-

Hot plate

-

Filtration apparatus (Büchner funnel for cold filtration, fluted filter paper for hot filtration if needed)

-

Ice bath

Protocol:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent (e.g., chloroform).

-

Gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.

-

If the solution is colored, it can be treated with a small amount of activated charcoal and hot filtered to remove the colored impurities.

-

If a mixed solvent system is used (e.g., CHCl₃/EtOAc), add the second solvent (ethyl acetate) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Then add a few drops of the first solvent (chloroform) to redissolve the precipitate and make the solution clear again.

-

Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

-

Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Dry the crystals thoroughly under vacuum.

Chemical Reactivity and Applications

This compound's utility stems from its function as a mild, easily handled source of acid. In non-aqueous media, it can act as a proton source, facilitating various acid-catalyzed reactions without the need for strong, corrosive mineral acids.

Key Roles in Synthesis:

-

Mild Acid Catalyst: It is used in reactions such as ether cleavage and dehalogenations.

-

Pharmaceutical Intermediate: It is a fundamental building block for synthesizing complex molecules in the pharmaceutical industry. The pyridinium structure is a component of many biologically active compounds.[1]

-

Reagent in Condensation Reactions: It can act as a base scavenger or a catalyst in various condensation reactions.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious irritation to the eyes, skin, and respiratory system.[4]

| Hazard Category | GHS Hazard Statement | Precautionary Statement (Examples) |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection. |

| Skin Irritation | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling Recommendations:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Ensure an eyewash station and safety shower are readily accessible.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE(17281-59-3) 13C NMR spectrum [chemicalbook.com]

- 4. Pyridinium chloride | C5H5N.ClH | CID 10176127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103755625A - Method for cleanly preparing high-purity this compound - Google Patents [patents.google.com]

- 6. testbook.com [testbook.com]

Pyridine Hydrochloride in Undergraduate Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and application of pyridine hydrochloride in the context of undergraduate chemistry education. The experimental protocols and data presented are designed to be illustrative of fundamental chemical principles and techniques, while also being relevant to broader applications in organic synthesis and pharmaceutical development.

Synthesis of this compound

This compound is typically prepared in an undergraduate laboratory setting via a simple acid-base reaction between pyridine and hydrochloric acid. Two common procedures are employed: one using aqueous hydrochloric acid, which yields the hydrated salt, and another using anhydrous hydrogen chloride gas to produce the anhydrous salt, which is often desirable for organic reactions sensitive to water.

Experimental Protocols

Protocol 1: Synthesis of this compound from Aqueous HCl

This method is straightforward and suitable for introductory organic chemistry labs.

-

Reaction Setup: In a 100 mL beaker, place 10.0 mL of pyridine (density ≈ 0.982 g/mL, ~0.124 mol).

-

Acid Addition: While stirring, slowly add 10.3 mL of concentrated hydrochloric acid (37% w/w, ~12 M, ~0.124 mol) dropwise. The reaction is exothermic, and the addition should be done in a fume hood.

-

Crystallization: Cool the mixture in an ice bath to induce crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Drying: Dry the product in a desiccator.

Protocol 2: Synthesis of Anhydrous this compound

This method is more advanced and introduces the techniques of gas generation and handling in an anhydrous environment.[1]

-

Anhydrous HCl Gas Generation: Set up a gas generation apparatus in a fume hood. Slowly add concentrated sulfuric acid from a dropping funnel to an excess of sodium chloride or concentrated hydrochloric acid.[1] Pass the generated HCl gas through a drying tube containing anhydrous calcium chloride.

-

Reaction Setup: Dissolve 10.0 mL of anhydrous pyridine in 50 mL of anhydrous diethyl ether in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube on the outlet.

-

Reaction: Bubble the dry HCl gas through the stirred pyridine solution. This compound will precipitate as a white solid.

-

Isolation and Drying: Once the precipitation is complete, filter the product under anhydrous conditions (e.g., using a Schlenk filter). Wash the crystals with anhydrous diethyl ether and dry under vacuum.[1]

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Logical Diagram for Method Selection

The choice between the aqueous and anhydrous synthesis methods depends on the desired product specifications.

Quantitative Data for Synthesis

| Parameter | Aqueous Method | Anhydrous Method |

| Typical Yield | >90% | >95% |

| Purity | Good, may contain water | High, anhydrous |

| Melting Point | 144-147 °C | 144-147 °C |

| Reaction Time | < 1 hour | 1-2 hours |

| Complexity | Low | Moderate |

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques common in undergraduate laboratories.

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Odor | Characteristic pyridine-like odor |

| Melting Point | 144-147 °C |

| Solubility | Soluble in water and ethanol |

Spectroscopic Data

Infrared (IR) Spectroscopy

The formation of the pyridinium ion results in characteristic shifts in the IR spectrum compared to free pyridine.

| Wavenumber (cm⁻¹) | Assignment |

| ~3250-3000 | N-H stretch of the pyridinium ion |

| ~1630 | C=C and C=N ring stretching |